molecular formula C18H21FN2OS B2507206 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide CAS No. 2097861-99-7

3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide

Cat. No.: B2507206
CAS No.: 2097861-99-7
M. Wt: 332.44
InChI Key: OGAWOMWCBFOHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide is a complex organic compound that features a fluorophenyl group, a thiophene ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and thiophene-containing molecules. Examples include:

  • 3-(2-fluorophenyl)-N-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}propanamide
  • 3-(2-chlorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide

Uniqueness

What sets 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide apart is its specific combination of functional groups, which can confer unique chemical and biological properties. For instance, the presence of the fluorine atom can enhance the compound’s stability and bioavailability.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c19-17-4-2-1-3-15(17)5-6-18(22)20-16-7-9-21(12-16)11-14-8-10-23-13-14/h1-4,8,10,13,16H,5-7,9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAWOMWCBFOHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=CC=CC=C2F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.